N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide
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Overview
Description
N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, methoxy groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with methylene chloride in the presence of a base.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Ethanimidoyl Group: This involves the reaction of an appropriate aldehyde with an amine to form an imine, followed by acylation to introduce the ethanimidoyl group.
Coupling Reactions: The final step involves coupling the benzodioxole derivative with the ethanimidoyl derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the imine or acetamide groups, potentially converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may have bioactive properties, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases, pending further research on its pharmacological properties.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound might influence various biochemical pathways, leading to changes in cellular function or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-hydroxyphenyl)ethanimidoyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-chlorophenyl)ethanimidoyl]acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H22N2O8 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(E)-[1-acetamido-2-(4-methoxyphenyl)ethylidene]amino] 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C21H22N2O8/c1-12(24)22-17(9-13-5-7-14(26-2)8-6-13)23-31-21(25)15-10-16(27-3)19-20(18(15)28-4)30-11-29-19/h5-8,10H,9,11H2,1-4H3,(H,22,23,24) |
InChI Key |
ZFISROCEMVLNTM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N/C(=N/OC(=O)C1=CC(=C2C(=C1OC)OCO2)OC)/CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NC(=NOC(=O)C1=CC(=C2C(=C1OC)OCO2)OC)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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